4-Chlorobenzothiazole

Übersicht

Beschreibung

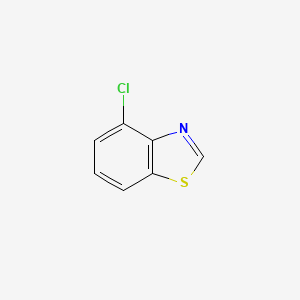

4-Chlorobenzothiazole is an aromatic heterocyclic compound that consists of a benzene ring fused to a thiazole ring with a chlorine atom attached to the benzene ring. This compound is known for its significant role in various chemical and industrial applications due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Chlorobenzothiazole can be synthesized through several methods. One common method involves the cyclization of 2-aminobenzenethiol with a chlorinating agent. The reaction typically proceeds under acidic conditions, where the 2-aminobenzenethiol reacts with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and yield. Green chemistry principles are also applied to minimize the use of toxic solvents and reduce waste .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chlorobenzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form 4-chlorobenzothiazoline

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or potassium thiolate are commonly used under basic conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed

Major Products:

Substitution Reactions: Products include various substituted benzothiazoles.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include 4-chlorobenzothiazoline

Wissenschaftliche Forschungsanwendungen

Anticancer Research

4-Chlorobenzothiazole and its derivatives have shown significant potential as anticancer agents . Numerous studies have explored their efficacy against various cancer cell lines, highlighting their ability to induce apoptosis and inhibit tumor growth.

Key Findings:

- A study demonstrated that derivatives of this compound exhibited antiproliferative activity against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) at concentrations as low as 4.0 µM .

- Structure-activity relationship (SAR) studies indicated that modifications, such as the introduction of fluorine at specific positions, enhanced cytotoxicity against cancer cells .

- The compound's effectiveness was comparable to established chemotherapeutic agents like doxorubicin , indicating its potential as a viable alternative in cancer treatment .

Corrosion Inhibition

Another notable application of this compound is in the field of corrosion science . Research has shown that it acts as an effective corrosion inhibitor for metals, particularly in acidic environments.

Study Insights:

- A study focused on the inhibition effect of 2-amino-4-chlorobenzothiazole on X65 steel corrosion in sulfuric acid solutions. The findings revealed that the compound significantly reduced corrosion rates, demonstrating its potential for industrial applications .

- Electrochemical methods were employed to analyze the surface morphology and corrosion resistance, confirming the compound's effectiveness as a protective agent against metal degradation .

Agrochemical Development

The compound has also been investigated for its agrochemical properties , particularly as an insect growth regulator (IGR).

Research Highlights:

- Studies have assessed the toxicity and biochemical activity of chlorobenzothiazole derivatives against pests like Spodoptera littoralis. These investigations aim to develop new agrochemicals that are both effective and environmentally friendly .

- The findings suggest that modifications to the benzothiazole structure can lead to improved efficacy in pest control applications, paving the way for innovative agricultural solutions .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4-chlorobenzothiazole involves its interaction with various molecular targets. For instance, in biological systems, it can inhibit enzymes or interfere with cellular processes by binding to specific proteins or DNA. The exact pathways and molecular targets depend on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

Benzothiazole: Lacks the chlorine substituent and has different reactivity and applications.

2-Aminobenzothiazole: Contains an amino group instead of chlorine, leading to different chemical behavior and uses.

2-Mercaptobenzothiazole: Contains a thiol group, making it more reactive in certain types of chemical reactions

Uniqueness of 4-Chlorobenzothiazole: this compound is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and provides distinct biological activities compared to its analogs .

Biologische Aktivität

4-Chlorobenzothiazole (4-CBT) is a compound that has garnered attention due to its diverse biological activities. This article explores its antimicrobial, antifungal, and potential therapeutic effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorinated benzothiazole moiety. Its chemical formula is , and it exhibits properties typical of heterocyclic compounds, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

1. Antibacterial Properties

Research indicates that derivatives of benzothiazole, including 4-CBT, demonstrate significant antibacterial activity. A study reported that certain benzothiazole-containing analogues exhibited potent activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 8 µg/mL for some derivatives, outperforming standard treatments like Triclocarban (TCC) .

Table 1: Antibacterial Activity of Benzothiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2bB | Staphylococcus aureus | 8 |

| 2bF | Enterococcus faecalis | 8 |

| TCC | Staphylococcus aureus | 16 |

| TCC | Enterococcus faecalis | 64 |

2. Antifungal Activity

In addition to antibacterial properties, compounds derived from benzothiazole have shown antifungal activity. A literature survey indicated that several synthesized derivatives exhibited moderate to good antifungal activity against Aspergillus flavus and weaker activity against Candida albicans .

Case Studies

Case Study 1: Synthesis and Evaluation of 2-Amino-6-chlorobenzothiazole Derivatives

A study synthesized various derivatives of 2-amino-6-chlorobenzothiazole and evaluated their antimicrobial properties. The results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compounds were further tested for cytotoxicity against non-malignant human cells, showing selective toxicity profiles .

Case Study 2: Toxicity Assessment in Agricultural Applications

Another research focused on the toxicity and biochemical activity of chlorobenzothiazole derivatives as insect growth regulators (IGRs) against Spodoptera littoralis. The study highlighted the potential use of these compounds in agricultural settings due to their effectiveness in pest control while assessing their safety profiles .

The biological activities of 4-CBT can be attributed to its ability to interfere with microbial cell functions. For instance, the presence of the chlorine atom in its structure enhances its lipophilicity, allowing it to penetrate microbial membranes effectively. This leads to disruption of cellular processes, which is crucial for its antibacterial and antifungal effects.

Eigenschaften

IUPAC Name |

4-chloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEPGHPDQJOYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445303 | |

| Record name | 4-chlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3048-45-1 | |

| Record name | 4-chlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 4-chlorobenzothiazole derivatives in material science?

A1: Research indicates that 2-amino-4-chlorobenzothiazole (ACBT) demonstrates promising corrosion inhibition properties for X65 steel in sulfuric acid (H2SO4) solutions. [] Electrochemical studies reveal that ACBT acts as a mixed-type corrosion inhibitor, effectively suppressing both anodic and cathodic reactions on the steel surface. [] At a concentration of 5 mM, ACBT achieves a corrosion inhibition efficiency close to 90% at 298 K. [] This protective effect is attributed to the adsorption of ACBT onto the steel surface, forming a barrier against corrosive agents. [] Surface morphology analysis using Scanning Electron Microscopy (SEM) supports these findings, showing significantly reduced corrosion on steel surfaces treated with ACBT. []

Q2: How does the structure of this compound-derived Schiff bases contribute to their biological activity?

A2: Schiff bases derived from this compound exhibit promising antibacterial activity. [] These compounds, characterized by the presence of an azomethine linkage (CH=N), readily form complexes with metal ions like Zn(II). [] This coordination is believed to play a crucial role in their biological activity, potentially by interfering with essential metal-dependent processes in bacteria. [] Studies have shown that these Schiff base-metal complexes exhibit antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. []

Q3: What insights can computational chemistry provide into the properties of this compound derivatives?

A3: Computational methods, including quantum chemical calculations and molecular dynamics simulations, have proven valuable in understanding the corrosion inhibition mechanism of ACBT. [] These simulations can elucidate the interaction energies and adsorption behavior of ACBT on metal surfaces, providing insights into its effectiveness as a corrosion inhibitor. [] Such computational approaches complement experimental findings and guide the development of new and improved corrosion inhibitors. []

Q4: What is the significance of the Langmuir adsorption isothermal model in the context of this compound's corrosion inhibition?

A4: The adsorption of ACBT onto the X65 steel surface follows the Langmuir adsorption isothermal model. [] This suggests that ACBT molecules adsorb onto specific active sites on the steel surface, forming a monolayer. [] Understanding the adsorption behavior is crucial for optimizing the concentration and effectiveness of ACBT as a corrosion inhibitor in various applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.